

A Comparative Guide to the Anti-Leukemic Activity of UM4118

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-leukemic activity of **UM4118**, a novel copper ionophore, in comparison with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information presented herein is intended to facilitate objective evaluation and inform future research and development efforts.

Executive Summary

UM4118 is an investigational copper ionophore that has demonstrated potent anti-leukemic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). Its mechanism of action involves the induction of a novel form of regulated cell death known as cuproptosis. This guide compares the efficacy of **UM4118** with other copper-targeting agents like elesclomol and disulfiram/copper, as well as standard-of-care and targeted therapies such as cytarabine and venetoclax. While **UM4118** shows significant promise, particularly in AML subtypes with specific genetic mutations like SF3B1, further in vivo studies are needed to fully elucidate its therapeutic potential.

Comparative In Vitro Anti-Leukemic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of **UM4118** and its comparators across various leukemia cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.



| Drug | Cell Line | IC50 Value | Key Findings |
|--------------------------|--|---|---|
| UM4118 | SF3B1-mutated AML | Nanomolar range[1] | Highly potent, particularly in AML with splicing factor mutations.[1] |
| ABCB7-depleted cells | Nanomolar range[1] | Synthetic lethality observed with deficiency in the mitochondrial ISC transporter ABCB7.[1] | |
| Elesclomol | HL-60 | 9 nM[2][3] | Potent activity in this AML cell line.[2][3] |
| Kasumi-1 | Concentration- dependent inhibition[4] | Demonstrates efficacy against this AML cell line.[4] | |
| MCF-7 (Breast Cancer) | 24 nM[2] | Activity also observed in solid tumors.[2] | - |
| SK-MEL-5 (Melanoma) | 110 nM[2] | Activity also observed in solid tumors.[2] | - |
| Disulfiram/Copper | Nalm6 (B-ALL) | 0.18 μΜ[5] | Effective in B-cell acute lymphoblastic leukemia.[5] |
| Leukemia Cell Lines | 45 - 81 nM (Disulfiram alone)[6] | Broad anti-leukemic activity, enhanced by copper.[6] | |
| Venetoclax | OCI-AML2 | 1.1 nM[7] | Highly sensitive cell line.[7] |
| HL-60 | 4 nM[7], 0.07 μM (48h)[8], 0.1 μM[9] | Potent activity observed.[7][8][9] | _ |
| MOLM-13 | 200 nM[10] | Susceptible to venetoclax.[10] | _ |



| MV4-11 | 18 nM (with idasanutlin)[11] | Synergistic effects with other agents.[11] | |
|------------|------------------------------|--|---|
| OCI-AML3 | 600 nM[10] | Moderately sensitive. [10] | |
| KG-1a | 2.5 μM[9] | Less sensitive cell line.[9] | |
| Cytarabine | Variety of AML cell lines | Variable (nM to μM range)[12][13][14][15] | Standard-of-care with a wide range of sensitivities.[12][13] [14][15][16] |

In Vivo Anti-Leukemic Efficacy

Direct comparative in vivo studies for **UM4118** in patient-derived xenograft (PDX) models of AML are not yet extensively published. The following summarizes available in vivo data for the comparator agents.



| Drug | Model | Key Findings |
|---------------------------------------|---|---|
| Elesclomol | A549 (lung cancer) xenograft | Suppressed tumor growth when combined with genipin. [17] |
| Mouse model of Menkes disease | Alleviated neuropathology and mortality.[11] | |
| Disulfiram/Copper | CD34+/CD38+ leukemia- derived xenografts | Significantly inhibited tumor growth.[8] |
| Patient-derived glioblastoma model | Prolonged in vivo survival.[18] | |
| Venetoclax | MOLM-13 xenograft | Significant inhibition of AML progression and extended survival.[5] |
| OCI-AML3 xenograft | Synergistic apoptosis when combined with a CDK9 inhibitor.[5] | |
| AML patient-derived xenografts (PDXs) | Efficacy demonstrated, particularly in combination with other agents.[19][20] | _ |
| Cytarabine | Pediatric AML PDX models | Prolonged survival, with efficacy not hindered by combination with flotetuzumab. [10] |
| Leukemic mice | Significantly prolonged survival when combined with a CXCR4 antagonist.[2] | |

Mechanism of Action: Cuproptosis Signaling Pathway



UM4118 and other copper ionophores induce a unique form of cell death termed cuproptosis. This process is distinct from other cell death mechanisms like apoptosis.

Extracellular UM4118-Cu(II) Complex Transport across Reduction of Cu(II) to Cu(I) membrane Mitochondrion FDX1 Cell Membrane Cytoplasm Cu(I) Intracellular Space Binding to Inhibition lipoylated proteins TCA Cycle Fe-S Cluster Protein Mitochondrion (Lipoylated Proteins) Downregulation Protein Aggregation & Proteotoxic Stress Cuproptosis (Cell Death)

UM4118-Induced Cuproptosis Signaling Pathway

Click to download full resolution via product page

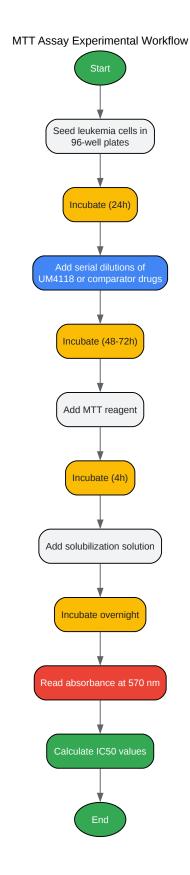


Caption: UM4118 facilitates copper entry into mitochondria, leading to cuproptosis.

Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on leukemia cell lines.





Click to download full resolution via product page

Caption: Workflow for determining drug cytotoxicity using the MTT assay.



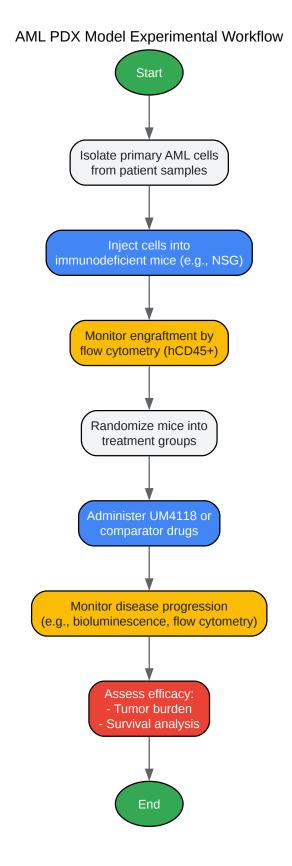
Detailed Methodology:

- Cell Seeding: Leukemia cell lines are seeded into 96-well microplates at a density of 5 x
 10⁴ to 1 x 10⁵ cells/well in 100 μL of complete culture medium and incubated for 24 hours.
- Drug Treatment: Prepare serial dilutions of **UM4118** and comparator drugs in culture medium. Add 100 μ L of the drug solutions to the respective wells and incubate for 48 to 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo AML Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of AML PDX models to evaluate the in vivo efficacy of anti-leukemic agents.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective elimination of adult B-lineage acute lymphoblastic leukemia by disulfiram/copper complex in vitro and in vivo in patient-derived xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved disulfiram as a novel treatment for aggressive leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]







- 14. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Anti-Leukemic Activity of UM4118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606672#cross-validation-of-um4118-s-anti-leukemic-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com